Lower Topological Polar Surface Area (tPSA) vs. the PEG2‑Spacer Analog BOC‑NH‑PEG2‑propene
tert‑Butyl (2‑(allyloxy)ethyl)carbamate exhibits a tPSA of 47.6 Ų, which is 19.3% lower than the 56.8 Ų tPSA of its closest PEG‑containing comparator, BOC‑NH‑PEG2‑propene (CAS 2410236‑85‑8) . The molecular weight of the target compound (201.26 Da) is 22.0% lower than that of the PEG2 analog (245.32 Da), and the target compound possesses three H‑bond acceptors versus four for the PEG2 variant . These differences are structurally driven: the target contains a single ethylene spacer between the ether oxygen and the carbamate nitrogen, whereas BOC‑NH‑PEG2‑propene incorporates an additional ethoxy unit.
| Evidence Dimension | Topological polar surface area (tPSA), molecular weight, and H‑bond acceptor count |
|---|---|
| Target Compound Data | tPSA = 47.6 Ų; MW = 201.26 Da; HBA = 3 |
| Comparator Or Baseline | BOC‑NH‑PEG2‑propene (CAS 2410236‑85‑8): tPSA = 56.8 Ų; MW = 245.32 Da; HBA = 4; logP = 1.3 |
| Quantified Difference | ΔtPSA = −9.2 Ų (−19.3%); ΔMW = −44.06 Da (−22.0%); ΔHBA = −1 |
| Conditions | In silico calculated physicochemical properties (tPSA, logP) from publicly available chemical databases |
Why This Matters
A lower tPSA and reduced H‑bond acceptor count predict superior passive membrane permeability, making tert‑butyl (2‑(allyloxy)ethyl)carbamate a more suitable building block for cell‑permeable probe or degrader designs where the shorter, less polar scaffold is preferred.
